molecular formula C8H12S B084961 2,3,4,5-Tetramethylthiophene CAS No. 14503-51-6

2,3,4,5-Tetramethylthiophene

Cat. No. B084961
CAS RN: 14503-51-6
M. Wt: 140.25 g/mol
InChI Key: IYULAUPEFMQEKK-UHFFFAOYSA-N
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Description

2,3,4,5-Tetramethylthiophene is a chemical compound with the molecular formula C8H12S . It has a molecular weight of 140.25 g/mol . The IUPAC name for this compound is 2,3,4,5-tetramethylthiophene .


Molecular Structure Analysis

The molecular structure of 2,3,4,5-Tetramethylthiophene consists of a thiophene ring with four methyl groups attached to it . The InChI string representation of the molecule is InChI=1S/C8H12S/c1-5-6(2)8(4)9-7(5)3/h1-4H3 . The canonical SMILES representation is CC1=C(SC(=C1C)C)C .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,4,5-Tetramethylthiophene include a molecular weight of 140.25 g/mol, a topological polar surface area of 28.2 Ų, and a complexity of 88.7 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 1 . The exact mass and monoisotopic mass of the molecule are both 140.06597156 g/mol .

Scientific Research Applications

Electrochemical Energy Storage

Specific Scientific Field

Energy storage materials and electrochemistry.

2,3,4,5-Tetramethylthiophene

can be incorporated into redox-active materials for use in supercapacitors or lithium-ion batteries.

Experimental Procedures

Results and Outcomes

These applications highlight the versatility and potential impact of 2,3,4,5-Tetramethylthiophene in various scientific fields. Researchers continue to explore its properties and applications, driving advancements in materials science and technology

properties

IUPAC Name

2,3,4,5-tetramethylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12S/c1-5-6(2)8(4)9-7(5)3/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYULAUPEFMQEKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60162870
Record name Thiophene, tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetramethylthiophene

CAS RN

14503-51-6
Record name Tetramethylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14503-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene, tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014503516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
103
Citations
ÉN Bolotina, LM Sverdlov - Journal of Applied Spectroscopy, 1968 - Springer
This interpretation of the vibrational spectra of the compounds studied, and also comparison of the vibrational spectra of 2, 5-dimethylthiophene and 3, 4-dimethylthiophene with the …
Number of citations: 3 link.springer.com
EA Ganja, TB Rauchfuss, CL Stern - Organometallics, 1991 - ACS Publications
Described are the compounds [(ring) Ru (OTf) 2] x, where ring= 2, 3, 4, 5-tetramethylthiophene (TMT, 1), and p-cymene (2). These electrophilic reagents serve as precursors to [(ring) …
Number of citations: 43 pubs.acs.org
AE Ogilvy, AE Skaugset, TB Rauchfuss - Organometallics, 1989 - ACS Publications
NMR spectroscopic results are consistent with a symmetrical, reduced thiophene ligand. An X-ray crystallo-graphic study confirms that the reduced complex contains a nonplanar?? 4-…
Number of citations: 59 pubs.acs.org
JR Lockemeyer, TB Rauchfuss… - Journal of the …, 1989 - ACS Publications
The thermal reaction of [(cymene) RuCl2] 2 and tetramethylthiophene (TMT) gives [(TMT) RuC12] 2 (1). Treatment of 1 with silver salts in the presence of various ligands gives salts of [(…
Number of citations: 61 pubs.acs.org
Y Gozin, D Hilvert - Helvetica chimica acta, 2002 - Wiley Online Library
A series of substituted thiophene dioxides was tested as diene substrates for the antibody 1E9, which was elicited with a hexachloronorbornene derivative and normally catalyzes the …
Number of citations: 12 onlinelibrary.wiley.com
RH Hall, HJ Den Hertog Jr, DN Reinhoudt… - The Journal of …, 1982 - ACS Publications
Results The pyrolyses of the 2-thiabicyclo [3.2. 0] hepta-3, 6-dien-edicarbonitriles 1-72 (Chart I) at 285 C for 15 min gave in each case single crystalline products (42-56% yield) which …
Number of citations: 11 pubs.acs.org
K Yoshida, K Takeda, K Minagawa - Journal of the Chemical Society …, 1991 - pubs.rsc.org
The electrooxidation of tetramethylthiophene in methanol containing sodium cyanide produced 2,5-dihydro-2,3,4,5-tetramethylthiophene-2,5-dicarbonitrile 1(cis/trans= 0.7) and 2,5-…
Number of citations: 6 pubs.rsc.org
H Duan, Y Takaishi, M Tori, S Takaoka… - Journal of natural …, 2002 - ACS Publications
The ethyl acetate-soluble fraction from a methanol extract of Ferula foetida has afforded six new sulfide derivatives, (E)-3-methylsulfinyl-2-propenyl sec-butyl disulfide (foetisulfide A) (1), …
Number of citations: 62 pubs.acs.org
A Birri, JW Steed, DA Tocher - Journal of Organometallic Chemistry, 2000 - Elsevier
[{(η 6 -p-cymene)OsCl(μ-Cl)} 2 ] reacts with silver triflate and thiophenes to give the sandwich compounds [Os(η 6 -p-cymene)(η 5 -thio)](OTf) 2 (thio=thiophene, 2,5-dimethylthiophene (…
Number of citations: 8 www.sciencedirect.com
JI Valcarel, DJ Walton, H Fujii, T Thiemann… - Ultrasonics …, 2004 - Elsevier
Thiophene-S-oxides (thiophene monoxides) are relatively new compounds, less stable than the better-known thiophene-S-dioxides. They are useful as synthons for a range of …
Number of citations: 7 www.sciencedirect.com

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